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Compound of Interest

Compound Name: TDI-11055

Cat. No.: B12363261 Get Quote

For researchers and drug development professionals working with the potent and orally

bioavailable ENL/AF9 YEATS domain inhibitor, TDI-11055, successful in vivo studies hinge on

appropriate solubility and formulation. This technical support center provides essential

guidance, troubleshooting tips, and frequently asked questions to ensure the effective use of

TDI-11055 in preclinical research.

Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of TDI-11055?

For in vitro applications, TDI-11055 can be dissolved in dimethyl sulfoxide (DMSO).

Commercial suppliers indicate a solubility of up to 100 mg/mL in DMSO, though sonication may

be required to achieve this concentration.[1][2] For cellular assays, it is crucial to ensure the

final DMSO concentration in the culture medium does not exceed levels that could induce

toxicity or off-target effects, typically below 0.1%.

Q2: How should I formulate TDI-11055 for oral administration in mice?

A successfully used formulation for oral gavage in mice consists of a solution of 5% DMSO and

95% of 10% (w/v) Kleptose® HPB in water.[3] This vehicle is designed to enhance the solubility

and bioavailability of the compound for in vivo studies.

Q3: What is the reported oral bioavailability of TDI-11055?
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TDI-11055 has been demonstrated to have high oral bioavailability, with reports of F% (oral

bioavailability) being greater than 100% in mice at doses of 30 to 100 mg/kg.[4] In rats, the oral

bioavailability was reported as 31%.[5] This excellent absorption profile makes it a suitable

candidate for oral administration in animal models.[4][5][6][7][8]

Q4: Has TDI-11055 been shown to be effective in in vivo models?

Yes, oral treatment with TDI-11055 has demonstrated efficacy in blocking disease progression

in both cell line-derived and patient-derived xenograft (PDX) models of MLL-rearranged and

NPM1-mutated acute myeloid leukemia (AML).[4][5][8]
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Issue Potential Cause Recommended Solution

Precipitation of TDI-11055 in

aqueous solutions.

Low aqueous solubility of the

compound.

For in vivo oral dosing, use the

recommended formulation of

5% DMSO and 95% of 10%

(w/v) Kleptose® HPB.[3] This

co-solvent and cyclodextrin-

based vehicle is designed to

maintain solubility. For in vitro

assays, ensure the final

concentration of DMSO is

sufficient to keep the

compound in solution without

affecting the cells.

Inconsistent results in animal

studies.

Improper formulation leading

to variable absorption.

Strictly adhere to the detailed

formulation protocol. Ensure

the Kleptose® HPB is fully

dissolved before adding

DMSO and TDI-11055.

Prepare the formulation fresh

before each use if stability is a

concern.

Difficulty dissolving TDI-11055

in DMSO for stock solutions.

The compound may require

energy to fully dissolve at high

concentrations.

Use of an ultrasonic bath is

recommended to aid in the

dissolution of TDI-11055 in

DMSO, particularly at higher

concentrations.[1]

Quantitative Data Summary
Table 1: In Vitro Solubility of TDI-11055
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Solvent Concentration Notes Reference

DMSO
100 mg/mL (257.42

mM)

Ultrasonic assistance

may be needed.
[1]

DMSO
80 mg/mL (205.94

mM)

Sonication is

recommended.
[2]

DMSO 10 mM
No specific notes

provided.

Table 2: Pharmacokinetic Parameters of TDI-11055

Species Dose Route
Oral
Bioavailabil
ity (F%)

Half-life (t½) Reference

Mice 30-100 mg/kg Oral >100%
~5 hours (at

higher doses)
[4]

Rats Not Specified Oral 31% Not Specified [5]

Experimental Protocols
Preparation of TDI-11055 Formulation for Oral Gavage in
Mice
This protocol details the preparation of a TDI-11055 formulation suitable for oral administration

in preclinical mouse models, based on a successfully used vehicle.[3]

Materials:

TDI-11055 powder

Dimethyl sulfoxide (DMSO)

Kleptose® HPB (hydroxypropyl-β-cyclodextrin)

Sterile water for injection
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Sterile conical tubes

Vortex mixer

Sonicator (optional)

Procedure:

Prepare the 10% (w/v) Kleptose® HPB solution:

Weigh the required amount of Kleptose® HPB.

In a sterile container, dissolve the Kleptose® HPB in sterile water to achieve a final

concentration of 10% (w/v). For example, to make 10 mL of solution, dissolve 1 g of

Kleptose® HPB in a final volume of 10 mL of sterile water.

Mix thoroughly until the Kleptose® HPB is completely dissolved. Gentle warming may aid

dissolution.

Prepare the dosing vehicle:

In a sterile conical tube, combine 5% DMSO with 95% of the 10% (w/v) Kleptose® HPB

solution. For example, to prepare 1 mL of the final vehicle, mix 50 µL of DMSO with 950 µL

of the 10% Kleptose® HPB solution.

Vortex the mixture to ensure homogeneity.

Prepare the final TDI-11055 formulation:

Weigh the required amount of TDI-11055 to achieve the desired final concentration in the

dosing vehicle. The dosing volume for mice is typically 10 mL/kg.

Add the TDI-11055 powder to the prepared dosing vehicle.

Vortex thoroughly to suspend the compound. If necessary, use a sonicator to aid in

dissolution and create a homogenous suspension.

Administration:
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Administer the formulation to the mice via oral gavage at the calculated dose volume

based on their body weight.

It is recommended to prepare the formulation fresh on the day of dosing.

Visualized Workflows and Pathways

Prepare 10% Kleptose® HPB Solution

Prepare Dosing Vehicle

Prepare Final Formulation

Weigh Kleptose® HPB Dissolve in Sterile Water Measure 95% Kleptose® Solution Mix Thoroughly

Measure 5% DMSO

Add to Dosing VehicleWeigh TDI-11055 Vortex/Sonicate Administer to AnimalOral Administration

Click to download full resolution via product page

Caption: Workflow for the preparation of TDI-11055 for in vivo oral dosing.
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Caption: Mechanism of action of TDI-11055 in inhibiting ENL-driven oncogenesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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